Cas no 80702-47-2 (Ribotide)

Ribotide structure
Ribotide structure
Product Name:Ribotide
CAS No:80702-47-2
MF:C20H23N9Na4O16P2
MW:799.353928804398
CID:724325
PubChem ID:137254985
Update Time:2025-04-19

Ribotide Chemical and Physical Properties

Names and Identifiers

    • Ribotide
    • Disodium 5'-O-phosphonatoinosine
    • I+G
    • A flavor enhancing condiment whose major components are disodium 5'-GMP and disodium 5'-IMP
    • tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
    • 80702-47-2
    • MFCD01746765
    • s11602
    • Disodium 5'-ribonucleotide
    • Disodium5'-ribonucleotide
    • Inchi: 1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1
    • InChI Key: TVLJNOHNHRBUBC-SIHAWKHTSA-J
    • SMILES: P(=O)([O-])([O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O.P(=O)([O-])([O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC=NC2=3)=O)O1)O)O.[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 799.03287680g/mol
  • Monoisotopic Mass: 799.03287680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 20
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 6
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 6
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 389Ų
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